An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentanethiol
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol, also known as cyclopentyl mercaptan, is a cyclic organosulfur compound with the chemical formula C₅H₁₀S.[1] It is a colorless to light yellow liquid characterized by a strong, unpleasant odor.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of cyclopentanethiol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate its application in chemical synthesis and further research endeavors.[1][2]
Chemical and Physical Properties
Cyclopentanethiol exhibits a range of well-defined chemical and physical properties. These quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀S | [1] |
| Molecular Weight | 102.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Strong, unpleasant, skunky | [1] |
| Boiling Point | 129-131 °C at 745 mmHg | [3] |
| Melting Point | -117.76 °C | [3] |
| Density | 0.955 g/mL at 25 °C | [4] |
| Solubility in Water | 758 mg/L at 25 °C (slightly soluble) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether | [1] |
| Refractive Index (n20/D) | 1.4902 | [4] |
| Vapor Pressure | 1 mmHg at 20 °C | [4] |
| Flash Point | 25 °C (77 °F) | [4] |
Chemical Structure
The structure of cyclopentanethiol consists of a five-membered cyclopentane (B165970) ring with a thiol (-SH) functional group attached to one of the carbon atoms.[1] This structure dictates its chemical behavior and reactivity.
Key Structural Identifiers:
-
IUPAC Name: cyclopentanethiol[1]
-
SMILES String: SC1CCCC1[4]
-
InChI Key: WVDYBOADDMMFIY-UHFFFAOYSA-N[1]
The thiol group is the primary site of chemical reactivity, participating in reactions typical of thiols, such as oxidation, S-alkylation, and formation of thioethers.[5][6] The cyclopentyl ring provides a non-polar, cyclic backbone.
Experimental Protocols
Synthesis of Cyclopentanethiol
Two common synthetic routes for the preparation of cyclopentanethiol are outlined below.
1. From Cyclopentyl Bromide and Sodium Hydrosulfide (B80085)
This method involves a nucleophilic substitution reaction where the bromide in cyclopentyl bromide is displaced by the hydrosulfide anion.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (NaSH) in a suitable polar aprotic solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reactant: Slowly add cyclopentyl bromide to the stirred solution of sodium hydrosulfide. An excess of sodium hydrosulfide is often used to minimize the formation of the corresponding thioether byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude cyclopentanethiol can then be purified by fractional distillation.[7]
2. From Cyclopentene (B43876) and Thioacetic Acid followed by Hydrolysis
This two-step process involves the free-radical addition of thioacetic acid to cyclopentene, followed by hydrolysis of the resulting thioester.
-
Step 1: Thioester Formation
-
Reaction Setup: In a quartz reaction vessel, combine cyclopentene and an excess of thioacetic acid.
-
Initiation: Add a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Reaction Conditions: Irradiate the mixture with a UV lamp or heat to initiate the radical reaction. The reaction is typically carried out for several hours.
-
Workup: After the reaction is complete, remove the excess thioacetic acid and cyclopentene by distillation.
-
-
Step 2: Hydrolysis
-
Reaction Setup: Dissolve the crude cyclopentyl thioacetate (B1230152) in a solution of a strong base, such as sodium hydroxide (B78521) in methanol (B129727) or water.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently to facilitate the hydrolysis of the thioester to the thiol.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purification: Purify the resulting cyclopentanethiol by fractional distillation.[7]
-
Purification by Fractional Distillation
Due to the volatile nature and strong odor of cyclopentanethiol, purification is typically performed using fractional distillation under a fume hood.[7]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[7]
-
Procedure:
-
Place the crude cyclopentanethiol in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.
-
Collect the fraction that distills at the boiling point of cyclopentanethiol (129-131 °C at 745 mmHg), discarding any initial lower-boiling fractions.[3]
-
Ensure a slow and steady distillation rate for efficient separation.
-
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like cyclopentanethiol.
-
Sample Preparation: Dilute a small amount of the cyclopentanethiol sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of volatile sulfur compounds.[8]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions (General):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Identification: The mass spectrum of cyclopentanethiol will show a molecular ion peak (M+) at m/z 102, along with characteristic fragment ions.[1]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclopentanethiol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. The proton of the thiol group (-SH) will typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the cyclopentane ring and the carbon attached to the sulfur atom.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For a neat liquid like cyclopentanethiol, a spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[1][10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[10]
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions: The spectrum will show a characteristic S-H stretching vibration around 2550-2600 cm⁻¹. C-H stretching vibrations for the cyclopentane ring will be observed just below 3000 cm⁻¹, and C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region.
Signaling Pathways and Biological Activity
Extensive searches of the available literature did not yield any specific information on the direct involvement of cyclopentanethiol in defined biological signaling pathways. While thiols, in general, play crucial roles in various biological processes, including redox signaling and as antioxidants, specific data for cyclopentanethiol is lacking.[2][11] Thiols can interact with reactive oxygen species (ROS) and participate in enzymatic reactions, but the specific targets and pathways for cyclopentanethiol have not been elucidated in the reviewed literature.[5]
The following diagram illustrates a general reaction pathway for thiols, which is relevant to their biological activity.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 4. 环戊硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
